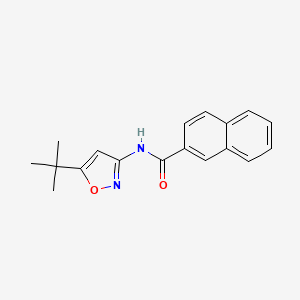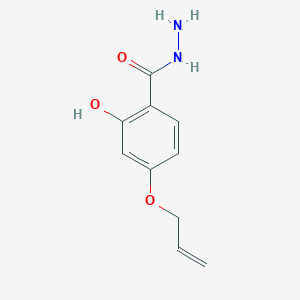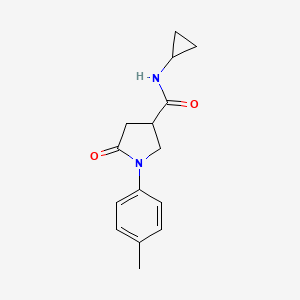![molecular formula C17H16N2O B5035051 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one CAS No. 159212-34-7](/img/structure/B5035051.png)
3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as PEA-indole, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. PEA-indole belongs to the family of indole-based compounds and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood, but studies have suggested that it may act through multiple pathways. 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, as well as modulating the expression of genes involved in inflammation and immune response.
Biochemical and physiological effects:
3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can induce apoptosis in cancer cells, inhibit the formation of new blood vessels, and modulate the immune response. 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over the purity and concentration of the compound. 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to have low toxicity, making it a safer option for use in cell and animal studies. However, the limited availability and high cost of 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one may limit its use in larger-scale studies.
Direcciones Futuras
There are several future directions for research on 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. One area of interest is the development of 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one and its potential therapeutic applications in cancer and inflammation. Finally, studies on the pharmacokinetics and pharmacodynamics of 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one in animals and humans are needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can be synthesized through a multistep process involving the reaction of 2-phenylethylamine with isatin. The reaction results in the formation of an imine intermediate, followed by reduction to yield 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. The synthesis method has been optimized to increase yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has anti-cancer properties, inhibiting the growth of cancer cells and inducing apoptosis. 3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
Propiedades
IUPAC Name |
3-(2-phenylethyliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-17-15(14-8-4-5-9-16(14)19-17)12-18-11-10-13-6-2-1-3-7-13/h1-9,12,19-20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBDKEYMRCCTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159212-34-7, 159212-35-8 |
Source


|
| Record name | 2H-Indol-2-one, 1,3-dihydro-3-(((2-phenylethyl)amino)methylene)-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159212347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-3-(((2-phenylethyl)amino)methylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159212358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[(2,3,3-trichloro-2-propen-1-yl)oxy]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5034976.png)
![1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-4-methylpiperidine](/img/structure/B5034978.png)

![4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate](/img/structure/B5035003.png)
![2-[5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5035011.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide](/img/structure/B5035014.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-methyl-4-piperidinamine](/img/structure/B5035028.png)

![2-(allylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B5035043.png)
![N-({[2-(phenylthio)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B5035054.png)

![3,8-dimethyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5035057.png)
![N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5035065.png)